1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol (CAS 1014613-36-5) is a chiral secondary alcohol belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. It features a phenylsulfonyl protecting group at N1, a bromo substituent at C4, and an α-methyl hydroxymethyl moiety at C2.

Molecular Formula C15H13BrN2O3S
Molecular Weight 381.2 g/mol
Cat. No. B14032109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol
Molecular FormulaC15H13BrN2O3S
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)O
InChIInChI=1S/C15H13BrN2O3S/c1-10(19)14-9-12-13(16)7-8-17-15(12)18(14)22(20,21)11-5-3-2-4-6-11/h2-10,19H,1H3
InChIKeySGKGGDLJQMXGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol – Core Scaffold Identity and Procurement Context


1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol (CAS 1014613-36-5) is a chiral secondary alcohol belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. It features a phenylsulfonyl protecting group at N1, a bromo substituent at C4, and an α-methyl hydroxymethyl moiety at C2 . This compound is explicitly cited as a downstream synthetic intermediate in the preparation of IKK2 (IκB kinase 2) inhibitors, as disclosed in GlaxoSmithKline patents [1]. Its molecular formula is C₁₅H₁₃BrN₂O₃S, with a molecular weight of 381.24 g/mol . As a functionalized 7-azaindole building block, it serves as a versatile entry point for structure–activity relationship (SAR) exploration and lead optimization campaigns targeting kinase-mediated diseases [1].

Why Generic Substitution Fails for 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol: Oxidation State, Chirality, and Synthetic Handle Interdependence


Superficially similar pyrrolo[2,3-b]pyridine derivatives cannot serve as interchangeable substitutes for this compound because three critical structural features are integrated into a single intermediate: (i) the C2 secondary alcohol defines the oxidation state and introduces a chiral center absent in both the ketone (CAS 1014612-98-6) and the primary alcohol (CAS 1014613-32-1) analogs [1]; (ii) the C4 bromo substituent provides a regioselective cross-coupling handle that is absent in the des-bromo analog (CAS 143141-23-5), precluding late-stage diversification [2]; and (iii) the N1 phenylsulfonyl group serves simultaneously as a protecting group during synthesis and as a potential pharmacophoric element in the final IKK2 inhibitor scaffold [3]. Substituting any single component—oxidation state, halogen, or protecting group—breaks the synthetic sequence or alters downstream biological activity in ways that cannot be compensated without re-optimizing the entire route.

Quantitative Differentiation Evidence for 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol Against Its Closest Analogs


C2 Oxidation State Defines Hydrogen Bond Donor Capacity Relative to the Ketone Analog

The target compound is a secondary alcohol with one hydrogen bond donor (HBD = 1), whereas the direct ketone precursor (CAS 1014612-98-6) has zero hydrogen bond donors (HBD = 0) . This difference in HBD count alters the compound's capacity to engage in hydrogen bond networks with biological targets or chromatographic stationary phases. The ketone analog has the molecular formula C₁₅H₁₁BrN₂O₃S (MW 379.23) versus C₁₅H₁₃BrN₂O₃S (MW 381.24) for the target compound, reflecting the two-hydrogen difference [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Lipophilicity (LogP) Differentiation Between Secondary Alcohol and Primary Alcohol Analogs

The primary alcohol analog (CAS 1014613-32-1, 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-methanol) has a reported computed LogP of 3.61, whereas the target compound (CAS 1014613-36-5) has a predicted LogP of approximately 3.2–3.4 based on fragment-based calculations for the α-methyl homolog [1]. The additional methyl group in the target compound reduces LogP by approximately 0.2–0.4 log units compared to the primary alcohol analog, reflecting the steric shielding of the polar hydroxyl group.

Drug Discovery ADME Prediction Lead Optimization

Chiral Center Introduces Enantioselective Synthetic Capability Absent in Achiral Analogs

The target compound possesses a single chiral center at the α-carbon of the hydroxymethyl group (C2 side chain), generating two possible enantiomers. In contrast, the ketone analog (CAS 1014612-98-6) is achiral (sp²-hybridized carbonyl carbon), the primary alcohol analog (CAS 1014613-32-1) is achiral (CH₂OH group), and the des-hydroxymethyl analog (CAS 889939-25-7) has no stereocenter at C2 [1]. This chirality is critical for the synthesis of enantiomerically pure IKK2 inhibitors where the stereochemistry at the C2 side chain can influence target binding and selectivity [2].

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

C4 Bromo Substituent Enables Regioselective Cross-Coupling Chemistry Absent in Des-Bromo Analog

The C4 bromo substituent on the 7-azaindole core serves as a key synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification into biaryl, amino, or alkynyl derivatives [1]. The des-bromo analog, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 143141-23-5, MW 258.30), lacks this synthetic handle entirely, precluding analogous C4 functionalization without additional halogenation steps . A study on N-substituted 4-bromo-7-azaindoles demonstrated successful C–N and C–O bond formation with amides, amines, amino acid esters, and phenols using palladium catalysis, confirming the synthetic utility of the 4-bromo substitution pattern [1].

Synthetic Chemistry Palladium Catalysis Late-Stage Functionalization

Documented Intermediary Role in IKK2 Inhibitor Synthesis Confirms Validated Synthetic Route

The target compound is explicitly listed as a downstream product of the ethanone analog (CAS 1014612-98-6) in the synthetic pathway disclosed in patent WO2008034860A1, which describes 4-phenyl-7-azaindole sulfonamide IKK2 inhibitors with reported IC₅₀ values ranging from 6.3 to 20 nM against IKK2 for optimized final compounds [1][2]. The synthetic sequence documented on Molaid confirms that the ethanone intermediate is reduced to the ethanol, and this ethanol can be further elaborated (e.g., mesylation to the 2-methanesulfonate, CAS 1014613-33-2) as part of a validated route to IKK2 inhibitors [1]. In contrast, no analogous patent documentation was found for the primary alcohol analog (CAS 1014613-32-1) in this specific inhibitor series.

Kinase Inhibitor Synthesis Patent Chemistry Process Chemistry

Molecular Weight and Formula Differences Define Distinct Synthetic Intermediates with Divergent Reactivity

The target compound (MW 381.24, C₁₅H₁₃BrN₂O₃S) is precisely two mass units heavier than the ketone analog (MW 379.23, C₁₅H₁₁BrN₂O₃S) due to the reduction of the carbonyl to the secondary alcohol, and 14 mass units heavier than the primary alcohol analog (MW 367.22, C₁₄H₁₁BrN₂O₃S) due to the additional methyl group [1]. These molecular weight differences are analytically distinguishable by LC-MS and serve as quality control markers. The primary alcohol analog has been reported with a synthetic yield of approximately 23% under specific conditions (LDA, THF/n-heptane/ethylbenzene, −40 °C) , whereas the target compound is typically prepared by reduction of the ethanone in higher yield (exact yield data not publicly disclosed but the route is industrially validated) [1].

Chemical Procurement Building Block Selection Synthetic Planning

Optimal Procurement and Application Scenarios for 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol


Enantioselective Synthesis of Chiral IKK2 Inhibitor Candidates

This compound is the building block of choice when a medicinal chemistry program requires a chiral secondary alcohol at the C2 position of the 7-azaindole core for IKK2 inhibitor development. As documented in patent WO2008034860A1, the ethanol intermediate provides the necessary stereochemical handle for generating enantiomerically pure final compounds, a capability absent in the achiral ketone (CAS 1014612-98-6) and primary alcohol (CAS 1014613-32-1) analogs [1]. The validated synthetic route from the ethanone through to the ethanol and onward to the methanesulfonate establishes a precedent for downstream chemistry, reducing synthetic risk [1].

Late-Stage Diversification via C4 Bromo Cross-Coupling for Kinase SAR Libraries

For structure–activity relationship campaigns targeting the 4-position of the 7-azaindole scaffold, this compound provides the essential bromo handle for palladium-catalyzed cross-coupling reactions, as demonstrated on analogous N-substituted 4-bromo-7-azaindoles [2]. This enables the introduction of aryl, heteroaryl, amino, or alkynyl substituents at C4 without requiring additional halogenation steps. The des-bromo analog (CAS 143141-23-5) cannot support this diversification strategy, making the bromo-substituted building block the only viable procurement choice for C4 SAR exploration [3].

ADME Optimization Through Lipophilicity Tuning with α-Methyl Hydroxymethyl Fragment

When a drug discovery program aims to fine-tune the lipophilicity of 7-azaindole-based kinase inhibitors, the target compound offers a LogP advantage of approximately −0.2 to −0.4 log units relative to the primary alcohol analog (LogP 3.61), as supported by computed partition coefficients . This reduced lipophilicity can translate to improved solubility and a more favorable ADME profile. The α-methyl group also provides steric shielding of the hydroxyl moiety, potentially reducing Phase II metabolic conjugation relative to the unsubstituted primary alcohol.

Procurement for IKK2-Focused Drug Discovery Programs with Patent-Literature Precedent

Research teams pursuing IKK2 as a therapeutic target for inflammatory diseases (rheumatoid arthritis, COPD, asthma) should prioritize this compound for their synthetic planning, as it is directly connected to a series of potent IKK2 inhibitors with reported IC₅₀ values of 6.3–20 nM [4]. The existence of patent literature (WO2008034860A1, US20080176891A1) describing the synthetic route and final compounds provides a foundation for freedom-to-operate analysis and reduces the likelihood of synthetic route failure [1].

Quote Request

Request a Quote for 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.